![molecular formula C22H22FN3O3 B2397765 N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-41-1](/img/structure/B2397765.png)
N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 900012-41-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, based on various research findings.
Chemical Profile
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.434 g/mol
- IUPAC Name : N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole scaffold. For instance:
- Synergistic Effects : Compounds derived from pyrazoles have shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against specific bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is crucial in treating persistent infections. The aforementioned derivatives demonstrated significant activity in preventing biofilm development in pathogenic isolates .
Anticancer Activity
The pyrazole structure is known for its role in cancer therapy:
- Protein Kinase Inhibition : The compound's scaffold has been implicated in inhibiting protein kinases (PKs), which are often overexpressed in cancer cells. This inhibition can disrupt tumor growth and progression .
- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of related pyrazole derivatives on cancer cell lines. Some compounds displayed low micromolar potencies against protozoan parasites while maintaining low toxicity towards human cells, indicating a favorable therapeutic index .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
-
Study on Cytotoxicity and Antiparasitic Activity :
- A series of 1,3-diarylpyrazoles were evaluated for their cytotoxicity against different cancer cell lines and their antiparasitic effects against Trypanosoma cruzi and Leishmania infantum. The results indicated that certain compounds had significant antiparasitic activity without exhibiting cytotoxicity towards human cells .
-
Antimicrobial Evaluation :
- In a comprehensive study involving multiple compounds including N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, researchers found that these derivatives not only inhibited bacterial growth but also effectively disrupted biofilm formation, enhancing their potential as therapeutic agents against resistant strains .
Data Table: Biological Activities Summary
Activity Type | Compound | MIC (μg/mL) | Target Pathogens | Notes |
---|---|---|---|---|
Antimicrobial | N-(2,3-dimethoxyphenyl)... | 0.22 - 0.25 | Staphylococcus aureus, others | Synergistic with Ciprofloxacin |
Anticancer | Pyrazole Derivatives | Low μM | Various cancer cell lines | Low toxicity towards human cells |
Antiparasitic | Various Pyrazole Derivatives | Low μM | Trypanosoma cruzi, Leishmania | Effective without cytotoxicity |
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- IUPAC Name : N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.434 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole scaffold. Notably:
- Synergistic Effects : Compounds derived from pyrazoles have demonstrated synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against specific bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is crucial in treating persistent infections. Derivatives of this compound have shown significant activity in preventing biofilm development in pathogenic isolates .
Anticancer Activity
The pyrazole structure is known for its role in cancer therapy:
- Protein Kinase Inhibition : The compound's scaffold has been implicated in inhibiting protein kinases (PKs), which are often overexpressed in cancer cells. This inhibition can disrupt tumor growth and progression .
- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of related pyrazole derivatives on cancer cell lines. Some compounds displayed low micromolar potencies against protozoan parasites while maintaining low toxicity towards human cells, indicating a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide was found to significantly enhance the activity of conventional antibiotics against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Cancer Cell Line Testing
Another research initiative focused on testing the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in tumorigenesis .
Summary of Findings
Property | Details |
---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 0.22 μg/mL. |
Biofilm Inhibition | Significant reduction in biofilm formation observed in pathogenic isolates. |
Anticancer Potential | Inhibits protein kinases associated with tumor growth; low toxicity towards human cells. |
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-11-5-9-17(21(19)29-2)24-22(27)26-14-13-25-12-6-10-18(25)20(26)15-7-3-4-8-16(15)23/h3-12,20H,13-14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWKRDTJMOQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.